4,6-Dibromo-1H-indazole
Overview
Description
4,6-Dibromo-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
4,6-Dibromo-1H-indazole derivatives have shown significant promise in cancer research. A study by (Ngo Xuan Hoang et al., 2022) reports the design and synthesis of 6-substituted amino-1H-indazole derivatives, demonstrating potent antiproliferative activity in various human cancer cell lines. These findings indicate the potential of this compound derivatives as anticancer agents.
Pharmaceutical Applications
Indazole, the core structure of this compound, is noted for its wide range of pharmaceutical applications. According to (Gaikwad et al., 2015), indazoles are essential in developing pharmaceuticals with antibacterial, antidepressant, and anti-inflammatory properties. This broad spectrum of biological activity underscores the significance of indazole derivatives in medicinal chemistry.
Synthesis and Reactivity
Research on the synthesis and reactivity of indazole derivatives provides insights into their potential applications. (Chevalier et al., 2018) investigated the synthesis of 1H-indazole-3-carboxaldehydes, key intermediates for producing polyfunctionalized indazoles. Such advances in synthetic methodologies facilitate the exploration of new applications for indazole derivatives, including this compound.
Corrosion Inhibition
Indazole derivatives have also been explored for their applications in materials science, such as corrosion inhibition. A study by (Qiang et al., 2018) on long alkyl-chain indazole derivatives demonstrated their effectiveness in inhibiting copper corrosion. This suggests potential applications of this compound in protective coatings and materials preservation.
Biological Activities
Indazole derivatives exhibit diverse biological activities. (Panda et al., 2022) highlights the antimicrobial and anti-inflammatory actions of indazole analogs, further indicating the potential of this compound in various biological applications.
Safety and Hazards
The safety information for 4,6-Dibromo-1H-indazole includes hazard statements H302 and H319 . Precautionary statements include P305+P351+P338 . It is recommended to ensure adequate ventilation, handle in accordance with good industrial hygiene and safety practice, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazoles interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazoles are known to interact with a variety of biochemical pathways, particularly those involved in inflammation and cancer .
Result of Action
Indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds have shown significant activity in hindering the viability of human cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dibromo-1H-indazole. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . These precautions suggest that the compound’s action can be influenced by its physical state and exposure conditions.
Biochemical Analysis
Biochemical Properties
4,6-Dibromo-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and indoleamine 2,3-dioxygenase (IDO). The interaction with PI3K is crucial as it is involved in cell growth, proliferation, and survival pathways. The compound inhibits the activity of PI3K, thereby affecting downstream signaling pathways. Additionally, this compound inhibits IDO, an enzyme involved in tryptophan metabolism, which plays a role in immune response modulation .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving PI3K/Akt and MAPK/ERK pathways. By inhibiting PI3K, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Furthermore, this compound impacts gene expression by modulating transcription factors such as NF-κB and AP-1. These changes in gene expression can lead to alterations in cellular metabolism and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of target enzymes, leading to their inhibition. For instance, the compound binds to the ATP-binding site of PI3K, preventing its activation and subsequent phosphorylation of downstream targets. Similarly, this compound inhibits IDO by binding to its heme group, thereby blocking the enzyme’s catalytic activity. These interactions result in the modulation of signaling pathways and gene expression, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis. The compound’s efficacy may decrease over time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and modulate immune responses without significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its target enzymes. The compound affects the metabolism of tryptophan by inhibiting IDO, leading to altered levels of kynurenine and other metabolites. Additionally, by inhibiting PI3K, this compound can influence glucose metabolism and lipid synthesis, as these pathways are regulated by PI3K signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound. These modifications can direct the compound to specific cellular compartments, enhancing its therapeutic potential .
Properties
IUPAC Name |
4,6-dibromo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLECNHRSEMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646146 | |
Record name | 4,6-Dibromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447430-07-1 | |
Record name | 4,6-Dibromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.